molecular formula C10H11N2NaO6S B6211338 sodium 3-[(4-nitrophenyl)carbamoyl]propane-1-sulfonate CAS No. 2305882-63-5

sodium 3-[(4-nitrophenyl)carbamoyl]propane-1-sulfonate

Cat. No.: B6211338
CAS No.: 2305882-63-5
M. Wt: 310.26 g/mol
InChI Key: FYFHIJJOPFDAKU-UHFFFAOYSA-M
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Description

Sodium 3-[(4-nitrophenyl)carbamoyl]propane-1-sulfonate is a sulfonate derivative characterized by a propane backbone functionalized with a sulfonate group (-SO₃⁻Na⁺) at the first carbon, a carbamoyl group (-CONH-) at the third carbon, and a 4-nitrophenyl substituent.

Properties

CAS No.

2305882-63-5

Molecular Formula

C10H11N2NaO6S

Molecular Weight

310.26 g/mol

IUPAC Name

sodium;4-(4-nitroanilino)-4-oxobutane-1-sulfonate

InChI

InChI=1S/C10H12N2O6S.Na/c13-10(2-1-7-19(16,17)18)11-8-3-5-9(6-4-8)12(14)15;/h3-6H,1-2,7H2,(H,11,13)(H,16,17,18);/q;+1/p-1

InChI Key

FYFHIJJOPFDAKU-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCS(=O)(=O)[O-])[N+](=O)[O-].[Na+]

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 3-[(4-nitrophenyl)carbamoyl]propane-1-sulfonate typically involves the reaction of 4-nitroaniline with 3-chloropropane-1-sulfonic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 4-nitroaniline attacks the sulfonic acid derivative, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-[(4-nitrophenyl)carbamoyl]propane-1-sulfonate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Halides, thiols, amines.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions.

Major Products

    Reduction: 3-[(4-aminophenyl)carbamoyl]propane-1-sulfonate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-nitroaniline and 3-sulfonic acid derivatives.

Scientific Research Applications

Sodium 3-[(4-nitrophenyl)carbamoyl]propane-1-sulfonate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of sodium 3-[(4-nitrophenyl)carbamoyl]propane-1-sulfonate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological membranes. The carbamoyl group can form hydrogen bonds with proteins, affecting their structure and function.

Comparison with Similar Compounds

Key Comparisons :

Compound Name Structure Substituent Key Properties
Sodium 3-[(4-nitrophenyl)carbamoyl]propane-1-sulfonate 4-NO₂-phenyl Nitro (-NO₂) High polarity, strong electron-withdrawing effect; enhances reactivity in electrophilic substitutions
3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride (CAS 1375067-43-8) 4-Cl-phenyl Chlorine (-Cl) Moderate electron-withdrawing effect; improves specificity in biological systems due to halogen bonding
Sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate (CAS 79817-52-0) 2-NO₂, 4-CH₃-phenyl Nitro (-NO₂) and methyl (-CH₃) Methyl group increases lipophilicity; nitro group at the 2-position reduces steric hindrance compared to 4-nitro
N-(4-Chloro-2-fluoro-3-formylphenyl)propane-1-sulfonamide 4-Cl, 2-F, 3-CHO-phenyl Chlorine (-Cl), fluorine (-F), formyl (-CHO) Fluorine enhances lipophilicity; formyl group introduces aldehyde reactivity

Impact of Substituents :

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) increase polarity and reactivity in aromatic electrophilic substitutions. The 4-nitro group in the target compound may stabilize negative charges, enhancing sulfonate group interactions in aqueous environments .
  • Electron-donating groups (e.g., -CH₃) reduce reactivity but improve lipophilicity, as seen in sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate .

Functional Group Variations

Key Comparisons :

Compound Name Functional Groups Key Differences
This compound Sulfonate (-SO₃⁻), carbamoyl (-CONH-) Carbamoyl group enables hydrogen bonding; nitro group stabilizes charge distribution
3-(Pyridin-1-ium-1-yl)propane-1-sulfonate Sulfonate (-SO₃⁻), pyridinium Pyridinium enables π-π stacking and ionic interactions with biomolecules; lacks carbamoyl group
Sodium 3-(allyloxy)-2-hydroxypropanesulphonate Sulfonate (-SO₃⁻), allyloxy (-O-CH₂CHCH₂), hydroxyl (-OH) Hydroxyl group increases hydrophilicity; allyloxy introduces unsaturated bond reactivity
1-(3-Sulfopropyl)pyridinium hydroxide Sulfonate (-SO₃⁻), pyridinium, hydroxide (-OH) Hydroxide replaces carbamoyl, altering pH-dependent solubility

Impact of Functional Groups :

  • This contrasts with pyridinium-based sulfonates (e.g., 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate), which rely on π-π interactions .
  • Hydroxyl and allyloxy groups (e.g., in sodium 3-(allyloxy)-2-hydroxypropanesulphonate) introduce additional reactivity sites for polymerization or conjugation, unlike the carbamoyl-nitro system .

Key Comparisons :

Compound Name Applications Mechanism
This compound Potential use in drug delivery or biomolecular stabilization Sulfonate provides solubility; nitro group may stabilize charge in binding pockets
3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride Organic synthesis intermediate Sulfonyl chloride reacts with amines/alcohols to form sulfonamides/sulfonate esters
Sodium 3-(benzyloxy)propane-1-sulfinate Reducing agent in organic reactions Sulfinate group (SO₂⁻) acts as a nucleophile
3-(N,N-Dimethyl-N-dodecylammonio)propane-1-sulfonate Protein solubilization Zwitterionic structure stabilizes proteins in solution

Unique Advantages of the Target Compound :

  • The 4-nitrophenyl carbamoyl moiety may enhance binding to enzymes or receptors via nitro group interactions with arginine/lysine residues, a feature absent in non-nitrated analogs .
  • Compared to zwitterionic sulfonates (e.g., 3-(N,N-Dimethyl-N-dodecylammonio)propane-1-sulfonate), the target compound’s anionic sulfonate group is better suited for ionic interactions in aqueous media .

Research Findings and Implications

  • Reactivity : The nitro group in this compound likely increases electrophilicity at the aromatic ring, enabling nucleophilic aromatic substitutions—unlike methyl- or chlorine-substituted analogs .
  • Solubility : The sulfonate group ensures high water solubility, contrasting with sulfonamide derivatives (e.g., N-(4-Chloro-2-fluoro-3-formylphenyl)propane-1-sulfonamide), which exhibit lower solubility due to reduced ionic character .
  • Biological Specificity : The carbamoyl-nitro system may confer unique antibacterial or enzyme-inhibitory properties, as seen in structurally related sulfonamides .

Biological Activity

Sodium 3-[(4-nitrophenyl)carbamoyl]propane-1-sulfonate, a sulfonate derivative, has garnered attention in recent years for its potential biological activities. This compound is primarily noted for its applications in medicinal chemistry, particularly in the development of therapeutic agents. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonate group that enhances its solubility in water and biological fluids. Its structure is characterized by the presence of a nitrophenyl group, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Biological Activity

1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against a range of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

2. Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Studies suggest it may inhibit cell proliferation in various cancer cell lines through apoptosis induction. For instance, it has shown cytotoxic effects on MCF-7 breast cancer cells, with IC50 values indicating potent activity at low concentrations.

3. Enzyme Inhibition
this compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression and inflammation. In particular, it has been reported to inhibit certain protein kinases, which play crucial roles in signaling pathways associated with tumor growth.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound had minimal inhibitory concentrations (MICs) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating its potential as an antibacterial agent .

Case Study 2: Anticancer Activity

In a clinical investigation involving human cancer cell lines, this compound was tested for its effects on MCF-7 cells. The compound demonstrated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure . This suggests significant potential for further development as an anticancer therapeutic.

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits protein kinases involved in tumor growth

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